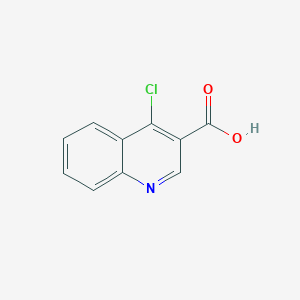

4-Chloroquinoline-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSCQRDGGJZGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591525 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-66-9 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloroquinoline 3 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to 4-Chloroquinoline-3-carboxylic Acid

Synthesis via Oxidation of 2-Chloroquinoline-3-carbaldehydes

A common and effective method for preparing this compound involves the oxidation of a corresponding carbaldehyde precursor. Specifically, 2-chloroquinoline-3-carbaldehyde (B1585622) serves as a key starting material. The aldehyde group at the 3-position is oxidized to a carboxylic acid. One reported method utilizes silver nitrate (B79036) in the presence of sodium hydroxide (B78521) to achieve this transformation. semanticscholar.org This oxidation is a crucial step that converts the aldehyde functionality into the desired carboxylic acid group, yielding 2-chloroquinoline-3-carboxylic acid. semanticscholar.org

Following the formation of the carboxylic acid, further derivatization can be carried out. For instance, the resulting acid can be esterified using absolute ethanol (B145695) and sulfuric acid to produce the corresponding ethyl ester. semanticscholar.org This ester can then be converted to a carbohydrazide (B1668358) through hydrazinolysis, which in turn can be used to synthesize other heterocyclic derivatives like 1,3,4-oxadiazoles. semanticscholar.org

Chlorination of Quinoline-3-carboxylic Acid Precursors

Another established route involves the chlorination of a pre-formed quinoline-4-one-3-carboxylic acid or a related precursor. The Gould-Jacobs reaction is a classical method for constructing the quinoline-4-one ring system from an aniline (B41778) and a diethyl (ethoxymethylene)malonate, which can then be hydrolyzed to the carboxylic acid. mdpi.com

A key step in obtaining the "4-chloro" derivative is the chlorination of the 4-oxo (or 4-hydroxy) group. This is often accomplished using a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). For example, a synthetic route for novel anti-cancer inhibitors involved the chlorination of a quinoline-4-carboxylic acid intermediate with phosphoryl chloride to yield the 4-chloro derivative. researchgate.net

Multistep Processes and Intermediate Derivatization Approaches

The synthesis of this compound and its derivatives often involves multistep sequences that allow for the introduction of various substituents and functional groups. These processes frequently rely on the derivatization of key intermediates.

One such approach begins with the synthesis of a 4-hydroxy-2-arylquinoline-3-carboxylic acid, which can be achieved through the reaction of an isatin (B1672199) derivative with a phenylacetic acid. researchgate.net The resulting quinoline (B57606) can then undergo further modifications. For example, the carboxylic acid can be esterified, and the hydroxyl group can be converted to other functionalities or used as a handle for further reactions. researchgate.net

Another multistep strategy involves the initial synthesis of a quinoline-4-one-3-carboxylate ester, which can be N-alkylated or arylated. nih.gov Saponification of the ester group then yields the corresponding carboxylic acid. nih.gov This intermediate can then be subjected to chlorination to introduce the chloro group at the 4-position.

Advanced and Green Synthetic Approaches for Derivatives

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. Ultrasound and microwave-assisted techniques have emerged as powerful tools in this regard, often leading to shorter reaction times, higher yields, and milder reaction conditions.

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation has been successfully employed in the synthesis of various quinoline derivatives. The use of sonication can significantly accelerate reaction rates and improve yields. For instance, ultrasound has been used to assist in the Wittig reaction of 4-chloro-3-formylquinoline to produce 3-substituted 4-chloroquinolines. semanticscholar.orgresearchgate.net This method provides a rapid and efficient route to derivatives with extended π-conjugated systems. semanticscholar.orgresearchgate.net

Furthermore, ultrasound has been utilized in the synthesis of piperidinyl-quinoline acylhydrazones. The ultrasound-assisted condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides resulted in excellent yields in a very short reaction time (4–6 minutes). mdpi.com The synthesis of hybrid quinoline-imidazole derivatives has also been achieved using ultrasound irradiation, highlighting the broad applicability of this technique in generating diverse quinoline-based compounds. rsc.org

| Reaction Type | Starting Materials | Product | Reaction Time | Yield | Reference |

| Wittig Reaction | 4-Chloro-3-formylquinoline, Nonstabilized ylides | 3-Substituted 4-chloroquinolines | Not specified | High | semanticscholar.orgresearchgate.net |

| Acylhydrazone Formation | 2-(Piperidin-1-yl)quinoline-3-carbaldehydes, Aromatic acid hydrazides | Piperidinyl-quinoline acylhydrazones | 4-6 min | Excellent | mdpi.com |

| Imidazole N-alkylation | Imidazole, Alkylating agent | N-alkylated imidazole | Not specified | High | rsc.org |

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. The direct interaction of microwave irradiation with the reaction mixture leads to rapid heating and often results in significantly reduced reaction times and improved yields.

The synthesis of quinoline-3-carboxylic acid derivatives has been achieved using microwave irradiation, particularly in the context of preparing compounds for biological screening. nih.gov One study reported a microwave-assisted, one-pot, three-component reaction for the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org This method, using formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones, proceeded efficiently under microwave irradiation. acs.org

Microwave energy has also been employed for the direct amidation of carboxylic acids with amines, a method that can be applied to the derivatization of this compound. mdpi.com This approach often circumvents the need for coupling reagents and can be more environmentally friendly. mdpi.com

| Reaction Type | Starting Materials | Product | Reaction Time | Yield | Reference |

| Multicomponent Reaction | Formyl-quinolines, Amines, Diketones | Dihydropyridopyrimidines and Dihydropyrazolopyridines | 8-20 min | Not specified | acs.org |

| Amidation | Carboxylic acids, Amines | Amides | 2 h | Good to Excellent | mdpi.com |

| Quinolone Carboxamide Synthesis | 4-Quinolone-3-carboxylate, Aniline | 4-Quinolone-3-carboxamide | Not specified | Not specified | nih.gov |

Cyclopropanation-Ring Expansion Strategies for Quinoline Carboxylates

A novel and efficient strategy for synthesizing the quinoline-3-carboxylate scaffold involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. This method is proposed to proceed through a cyclopropanation of the indole's C2–C3 double bond, forming a labile indoline (B122111) cyclopropane (B1198618) intermediate. This intermediate then undergoes a spontaneous ring expansion and elimination of a hydrogen halide (H-X) to yield the final quinoline structure.

The reaction is notably effective for a range of substituted indoles. For instance, the reaction of indole (B1671886) with ethyl α-halodiazoacetates (where the halogen can be chlorine, bromine, or iodine) in the presence of a Rh(II) catalyst produces ethyl quinoline-3-carboxylate in good to high yields. Specifically, yields of 90% for chloro-, 84% for bromo-, and 70% for iodo-derivatives have been reported under mild conditions.

This strategy has been extended to the synthesis of 4-quinolone-3-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry. By starting with 3-chloroindoles, the cyclopropanation-ring expansion with ethyl α-halodiazoacetates leads to the formation of ethyl 4-chloroquinoline-3-carboxylates. This transformation was a key step in a reported synthesis of the antibiotic norfloxacin. For example, the reaction of 3-chloro-6,7-difluoroindole with bromo-ethyl diazoacetate (Br-EDA) using a Rh₂(esp)₂ catalyst yielded the corresponding 4-chloroquinoline (B167314) derivative.

A proposed mechanism for this transformation begins with the Rh(II)-catalyzed generation of a metal carbene from the halodiazoacetate. This carbene reacts with the indole to form an unstable indoline cyclopropane intermediate, which then rearranges to the aromatic quinoline system through ring-opening and elimination. The presence of an N-H proton on the indole ring appears to be crucial for this pathway to occur successfully.

Table 1: Synthesis of Ethyl Quinoline-3-Carboxylates via Cyclopropanation-Ring Expansion

| Indole Reactant | Diazo Compound | Catalyst | Product | Yield (%) |

| Indole | Ethyl α-chlorodiazoacetate | Rh₂(OAc)₄ | Ethyl quinoline-3-carboxylate | 90 |

| Indole | Ethyl α-bromodiazoacetate | Rh₂(OAc)₄ | Ethyl quinoline-3-carboxylate | 84 |

| Indole | Ethyl α-iododiazoacetate | Rh₂(OAc)₄ | Ethyl quinoline-3-carboxylate | 70 |

| 3-Chloro-6,7-difluoroindole | Ethyl α-bromodiazoacetate | Rh₂(esp)₂ | Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | 51 |

Oxidative Cyclization Reactions in Quinoline Synthesis

Oxidative cyclization represents a powerful and increasingly utilized approach for the synthesis of the quinoline core. These methods often involve the formation of key C-C and C-N bonds in a single operation through the action of an oxidant, frequently in the presence of a metal catalyst.

Various transition metals, including palladium, copper, and cobalt, have been shown to effectively catalyze these transformations. For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides quinoline derivatives in high yields under redox-neutral conditions, tolerating a wide array of functional groups. nih.gov Similarly, copper-catalyzed aerobic oxidative cyclization can be achieved between 2-vinylanilines and compounds with active methyl groups, using molecular oxygen as the ultimate oxidant. nih.gov Cobalt-catalyzed methods have also been developed for the cyclization of acetophenones and anilines to furnish quinoline skeletons with high efficiency. nih.gov

Transition-metal-free oxidative cyclizations have also gained prominence. These reactions can be mediated by reagents like iodine or can utilize solvents such as DMSO as both a solvent and a carbon source in one-pot cascades. nih.gov For instance, a visible-light-mediated method employs anthraquinone (B42736) as an organic photocatalyst and DMSO as the oxidant to cyclize 2-aminobenzyl alcohols with secondary alcohols at room temperature, affording quinolines in good yields. researchgate.net

These oxidative strategies are valued for their atom economy and for providing access to highly substituted quinolines from readily available starting materials. nih.govju.edu.jo

Chemical Transformations and Functional Group Derivatization of this compound

The structure of this compound features two primary reactive sites: the carboxylic acid group at the C-3 position and the chloro-substituent at the C-4 position. This dual reactivity allows for a wide range of chemical transformations.

Nucleophilic Substitution Reactions at the C-4 Position (e.g., Amination)

The chlorine atom at the C-4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the C-3 carboxyl group. A key example of this reaction is amination, where the chlorine is displaced by an amine nucleophile.

This reaction is a cornerstone in the synthesis of many biologically active quinolone compounds. In the synthesis of the antibiotic norfloxacin, a crucial step involves the nucleophilic substitution of the C-4 chlorine on an ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate intermediate with piperazine. This reaction is typically carried out in a suitable solvent like acetonitrile (B52724) in the presence of a base such as potassium carbonate to neutralize the HCl byproduct.

Esterification and Amidation Reactions

The carboxylic acid functional group at the C-3 position can undergo standard derivatization reactions, most notably esterification and amidation.

Esterification can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. rsc.org For example, refluxing this compound in an alcohol like ethanol with a catalytic amount of sulfuric acid would yield the corresponding ethyl ester. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with an alcohol. rsc.org

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. Direct conversion requires coupling reagents to activate the carboxylic acid. A more common laboratory-scale method is the two-step process of first forming the acyl chloride, followed by reaction with a primary or secondary amine. This sequence provides a versatile route to a wide range of N-substituted 4-chloroquinoline-3-carboxamides.

Hydrolysis of Halogen Substituents

The C-4 chloro substituent can be hydrolyzed to a hydroxyl group, a transformation that converts the 4-chloroquinoline structure into a 4-quinolone. This reaction is often performed on the ester derivative, for instance, ethyl 4-chloroquinoline-3-carboxylate.

The process can be described as an alcoholysis or hydrolysis. Refluxing the ethyl 4-chloroquinoline-3-carboxylate in ethanol can lead to the displacement of the 4-chloro group, followed by tautomerization to the more stable 4-quinolone-3-carboxylate ester. Subsequent hydrolysis of the ester group under basic (e.g., LiOH) or acidic conditions then yields the final 4-quinolone-3-carboxylic acid. This conversion of a 4-chloroquinoline to a 4-quinolone is a fundamental step in the synthesis of many quinolone antibiotics.

Cyclocondensation and Intramolecular Cyclization for Fused Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them valuable synthons for the construction of more complex, fused heterocyclic systems. These reactions often involve an initial nucleophilic substitution at the C-4 or a related position, followed by an intramolecular cyclization.

For example, derivatives of 7-chloro-4-oxoquinoline-3-carboxylic acid (a related quinolone structure) are used to build fused systems. Reaction with bifunctional nucleophiles like β-alanine or anthranilic acid displaces the C-7 chlorine. Subsequent reduction of a nitro group at the C-8 position to an amino group sets the stage for an intramolecular lactamization (an amidation reaction), which can be catalyzed by polyphosphoric acid (PPA) to form fused diazepino or benzodiazepine (B76468) rings. nih.gov Similarly, reaction with malonic esters at the C-7 position, followed by hydrolysis, decarboxylation, and reductive cyclization of a C-8 nitro group, can be used to construct a fused pyrrolidinone ring, yielding a pyrrolo[3,2-h]quinoline system. ju.edu.jo

In another strategy, 2-chloroquinoline-3-carbaldehyde, a closely related derivative, can undergo heating with formamide. This process involves the initial formation of an imine, followed by an intramolecular cyclization and elimination of HCl to afford a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. These examples demonstrate how the reactive handles on the quinoline core can be strategically employed to build polycyclic architectures.

Carbon-Carbon Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, widely applied in the synthesis of complex organic molecules, including derivatives of quinoline. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org For derivatives of this compound, the Suzuki coupling provides an efficient pathway to introduce aryl or vinyl substituents at various positions on the quinoline core, leveraging the reactivity of the chloro- and other halo-substituents. researchgate.netnih.gov

The general mechanism of the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of the haloquinoline to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium complex, a step often facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

In the context of quinoline synthesis, researchers have successfully employed Suzuki coupling to create poly-aryl quinoline systems. For instance, 2-aryl-4-chloro-3-iodoquinolines can undergo selective palladium-catalyzed coupling. The reaction with an arylboronic acid first occurs at the more reactive C-3 iodo position. Subsequent coupling at the C-4 chloro position can then be achieved, often using a different catalyst or more forcing conditions, to produce 2,3,4-triarylquinolines in a one-pot operation. nih.gov Similarly, starting from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, Suzuki-Miyaura coupling with various arylboronic and arylvinylboronic acids has been used to synthesize 4,6,8-triarylquinoline-3-carbaldehydes exclusively. nih.gov

The choice of catalyst, ligand, and base is crucial for the reaction's success. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often paired with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) or triphenylphosphine. researchgate.netnih.gov Bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are typically used to activate the boronic acid for transmetalation. nih.gov

The table below summarizes representative examples of Suzuki coupling reactions on 4-chloroquinoline derivatives.

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 6,8-Diaryl-4-chloroquinoline-3-carbaldehyde | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2-Aryl-4-chloro-3-phenylquinoline | nih.gov |

| 2,3-Diaryl-4-chloroquinoline | Arylboronic acid | Pd(OAc)₂/Tricyclohexylphosphine | K₃PO₄ | Toluene | 2,3,4-Triarylquinoline | nih.gov |

Wittig Reactions for Vinylic Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. libretexts.orgmasterorganicchemistry.com This methodology is particularly valuable for synthesizing vinylic derivatives of the quinoline scaffold, where the location of the newly formed double bond is precisely controlled. libretexts.org

To apply the Wittig reaction to derivatives of this compound, the carboxylic acid group at the C-3 position must first be converted into an aldehyde (a carbaldehyde). This transformation is a necessary prerequisite as the Wittig reaction specifically targets the carbonyl group of an aldehyde or ketone.

Once the 4-chloroquinoline-3-carbaldehyde (B1363059) is obtained, it can be reacted with a variety of phosphorus ylides to yield 3-vinylic (or 3-styryl) quinoline derivatives. The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. libretexts.org The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.org This intermediate then collapses to form the desired alkene and a phosphine oxide, with the formation of the very stable phosphorus-oxygen double bond being the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) depends on the nature of the ylide. Stabilized ylides, which typically contain an electron-withdrawing group, tend to produce the (E)-alkene as the major product, while non-stabilized ylides (e.g., those with alkyl substituents) generally favor the (Z)-alkene. organic-chemistry.org Research on 4-chloroquinoline-3-carbaldehydes has demonstrated their successful use in Wittig reactions with aromatic ylides to produce 3-styrylquinoline derivatives. nih.gov

The table below details examples of Wittig reactions performed on quinoline-3-carbaldehyde derivatives.

| Aldehyde Substrate | Wittig Reagent (from Phosphonium Salt) | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2-Aryl-4-chloroquinoline-3-carbaldehyde | Benzyltriphenylphosphonium chloride | NaH | THF | (Z/E)-2-Aryl-4-chloro-3-styrylquinoline | nih.gov |

| Quinoline-3-carbaldehyde | (Substituted)-benzyltriphenylphosphonium bromide | Not specified | Not specified | (E)-6-Styrylquinoline-based compounds | nih.gov |

Spectroscopic and Advanced Analytical Characterization of 4 Chloroquinoline 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of quinoline (B57606) derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

The ¹H-NMR spectrum of 4-chloroquinoline-3-carboxylic acid derivatives provides characteristic signals for the protons of the quinoline core. The proton at the C-2 position typically appears as a distinct singlet at a downfield chemical shift due to the influence of the adjacent nitrogen atom and the carboxylic acid group. The protons on the carbocyclic ring (H-5, H-6, H-7, and H-8) resonate in the aromatic region, with their specific chemical shifts and coupling patterns being influenced by the substitution pattern on the ring. mdpi.comresearchgate.net

For instance, in the closely related ethyl 4-chloroquinoline-3-carboxylate, the H-2 proton is observed as a singlet. The protons of the benzene (B151609) moiety appear as multiplets in the aromatic region. The ethyl group of the ester gives rise to a characteristic quartet and triplet signal set. beilstein-journals.org In related 4-chloroquinoline (B167314) structures, the H-2 proton signal is typically found downfield, and the signals for H-5 through H-8 appear in the expected aromatic region, often as complex multiplets. rsc.orgnih.gov

Table 1: Representative ¹H-NMR Spectral Data for 4-Chloroquinoline Derivatives Data presented for illustrative purposes based on related compounds.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.9 - 9.3 | Singlet (s) | Deshielded by adjacent N and C=O group. |

| H-5 | ~8.1 - 8.3 | Doublet (d) or Multiplet (m) | Part of the ABCD spin system of the benzo ring. |

| H-6 | ~7.7 - 7.9 | Triplet (t) or Multiplet (m) | Part of the ABCD spin system of the benzo ring. |

| H-7 | ~7.8 - 8.0 | Triplet (t) or Multiplet (m) | Part of the ABCD spin system of the benzo ring. |

| H-8 | ~8.0 - 8.2 | Doublet (d) or Multiplet (m) | Part of the ABCD spin system of the benzo ring. |

| -COOH | >10.0 | Broad Singlet (br s) | Chemical shift is variable and dependent on solvent and concentration. |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound produces a signal with a characteristic chemical shift. hw.ac.uk The carbonyl carbon of the carboxylic acid group appears significantly downfield, typically in the range of 165-180 ppm. oregonstate.edu The carbons of the quinoline ring system have distinct chemical shifts, with C-4 (bearing the chloro group) and the quaternary carbons showing characteristic signals. researchgate.net The chemical shifts are influenced by the electronic effects of the nitrogen atom, the chlorine atom, and the carboxylic acid group.

For example, analysis of related quinoline derivatives shows the C-2 and C-4 carbons, which are directly influenced by the heteroatom and halogen, have distinct and predictable shifts. mdpi.comrsc.org Quaternary carbons, such as C-3, C-4, C-4a, and C-8a, are often identifiable by their lower intensity in broadband-decoupled spectra. hw.ac.uk

Table 2: Representative ¹³C-NMR Spectral Data for this compound and Derivatives Data presented for illustrative purposes based on related compounds.

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~150 - 155 | Affected by adjacent nitrogen. |

| C-3 | ~125 - 130 | Quaternary carbon attached to the carboxylic acid group. |

| C-4 | ~140 - 145 | Quaternary carbon attached to chlorine. |

| C-4a | ~148 - 150 | Quaternary bridgehead carbon. |

| C-5 | ~127 - 129 | Aromatic CH. |

| C-6 | ~128 - 130 | Aromatic CH. |

| C-7 | ~130 - 133 | Aromatic CH. |

| C-8 | ~124 - 126 | Aromatic CH. |

| C-8a | ~122 - 124 | Quaternary bridgehead carbon. |

| -COOH | ~165 - 170 | Carboxylic acid carbonyl carbon. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₆ClNO₂), the calculated monoisotopic mass is 207.0087 Da. echemi.com HRMS analysis can confirm this mass with high precision (typically within a few parts per million), which is a definitive method for molecular formula confirmation. nih.gov In studies of related compounds like ethyl 4-chloroquinoline-3-carboxylate, HRMS has been used to confirm the formation of the desired product by identifying the exact mass of its sodium adduct [M+Na]⁺. beilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of polar compounds like carboxylic acids that are not easily analyzed by GC-MS without derivatization. nih.govmdpi.com

For the analysis of this compound, a reversed-phase HPLC column (such as a C18 column) is typically used with a mobile phase consisting of an aqueous solution and an organic solvent like acetonitrile (B52724), often with an acid modifier like formic acid to improve peak shape. nih.govoslomet.no Detection is commonly performed using an electrospray ionization (ESI) source. nih.gov In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be detected, while in negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is observed, which is often more sensitive for carboxylic acids. nih.gov LC-MS/MS methods can be developed for enhanced selectivity and sensitivity by monitoring specific fragmentation transitions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. madison-proceedings.com Direct analysis of carboxylic acids by GC-MS is often challenging due to their high polarity and low volatility. researchgate.net Therefore, a derivatization step, such as conversion to a more volatile methyl or silyl (B83357) ester, is typically required before analysis. researchgate.net

Once derivatized, the compound can be separated on a capillary column (e.g., DB-5MS) and analyzed by the mass spectrometer. madison-proceedings.com The mass spectrum provides a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov For halogenated quinolines, GC-MS is an effective analytical method, and specific detectors like a halogen-specific detector (XSD) can offer enhanced selectivity for such compounds. oup.comnih.gov

Vibrational Spectroscopy (IR and FT-IR)

Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-Transform Infrared (FT-IR) techniques, is a cornerstone in the characterization of this compound derivatives. This method is particularly adept at identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For carboxylic acids, the IR spectra exhibit several distinct and diagnostically useful absorption bands. The most prominent of these is the O-H stretching vibration of the carboxylic acid group, which typically appears as a very broad band in the region of 3500 to 2500 cm⁻¹. spectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid moieties, often leading to the formation of dimers in the solid state and in concentrated solutions. spectroscopyonline.com

Another key feature is the sharp and intense C=O (carbonyl) stretching band. For saturated aliphatic carboxylic acids, this absorption is generally observed between 1730 and 1700 cm⁻¹. spectroscopyonline.com In aromatic carboxylic acids, such as derivatives of this compound, conjugation of the carbonyl group with the aromatic ring system typically shifts this band to a lower frequency, in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid group also provides a useful diagnostic peak, appearing in the 1320 to 1210 cm⁻¹ region. spectroscopyonline.com

In the case of 2-chloroquinoline-3-carboxaldehyde, a related derivative, quantum mechanical density functional theory (DFT) calculations have been used to analyze its vibrational spectrum, showing good correlation with experimental results. nih.gov Such computational approaches can aid in the precise assignment of vibrational modes.

FT-IR spectroscopy is also instrumental in distinguishing between a carboxylic acid and its salt. nih.gov Upon salt formation, the characteristic broad O-H stretching band of the carboxylic acid disappears, and is replaced by COO⁻ (carboxylate) stretching bands. nih.gov For example, in the analysis of 3-chloro-4-hydroxyphenylacetic acid, a related chlorinated aromatic carboxylic acid, the C=O stretching peak was observed at 1694 cm⁻¹. nih.gov

Interactive Table: Characteristic IR Absorptions for Carboxylic Acid Derivatives libretexts.orglibretexts.org

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Carboxylic Acid (O-H Stretch) | 3500 - 2500 | Very broad due to hydrogen bonding |

| Carboxylic Acid (C=O Stretch) | 1730 - 1680 | Position influenced by conjugation |

| Carboxylic Acid (C-O Stretch) | 1320 - 1210 | |

| Acid Halide (C=O Stretch) | ~1810 | |

| Acid Anhydride (C=O Stretch) | ~1820 and ~1760 | Two distinct bands |

| Ester (C=O Stretch) | ~1740 | |

| Amide (C=O Stretch) | 1700 - 1650 |

X-ray Crystallography and Single Crystal X-ray Diffraction

X-ray crystallography, and specifically single crystal X-ray diffraction, stands as the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For 2-chloroquinoline-3-carboxylic acid, single crystal X-ray analysis revealed an orthorhombic crystal system with the space group P2nb. researchgate.net The crystal structure is characterized by two types of crossed layers where the quinolyl rings are parallel to the (110) and (-110) planes. researchgate.netresearchgate.net The stability of the crystal packing is reinforced by intermolecular O—H···N and C—H···O hydrogen bonds, which link the molecules within the same layer to form a two-dimensional network. researchgate.netresearchgate.net

The utility of X-ray crystallography extends to various derivatives. For instance, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, a derivative synthesized from a 4-chloroquinoline precursor, was determined to be in the monoclinic P21/n space group. nih.gov This analysis was crucial for understanding the intermolecular interactions, including weak C—H⋯O hydrogen bonds, through Hirshfeld surface analysis. nih.gov

Similarly, the structures of more complex fused heterocyclic systems derived from 4-oxoquinoline-3-carboxylic acid have been confirmed by X-ray crystallography. researchgate.netresearchgate.net This technique is often used to confirm the regioselectivity of chemical reactions and to provide a solid basis for understanding the structure-property relationships of these compounds. researchgate.net The study of thiazolidine-4-carboxylic acid derivatives also highlights the importance of single crystal X-ray spectroscopy in authenticating the stereochemistry of chiral bioactive compounds. novapublishers.com

Interactive Table: Crystallographic Data for 2-Chloroquinoline-3-carboxylic acid researchgate.net

| Parameter | Value |

| Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 |

| Crystal System | Orthorhombic |

| Space Group | P2nb |

| a (Å) | 5.8193 (2) |

| b (Å) | 8.0689 (3) |

| c (Å) | 18.1780 (5) |

| V (ų) | 853.55 (5) |

| Z | 4 |

| Density (Mg m⁻³) | 1.616 |

Other Advanced Spectroscopic Techniques for Structural Elucidation

Beyond vibrational spectroscopy and X-ray diffraction, a range of other advanced spectroscopic techniques are indispensable for the comprehensive structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. In ¹H NMR, the protons on carbons adjacent to the carbonyl group of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region. libretexts.org For amides derived from these acids, the N-H protons can appear further downfield, around 7.5-8.5 ppm. libretexts.org In ¹³C NMR, the carbonyl carbon of a carboxylic acid derivative is characteristically deshielded, appearing in the 160-180 ppm range. libretexts.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For example, the structure of 2-(4-aminophenyl)quinoline-4-carboxylic acid was supported by HRMS data. frontiersin.org Mass spectrometry is also used to confirm the structures of complex derivatives, such as those formed in the synthesis of new heterocyclic systems. researchgate.net

Computational Methods: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are increasingly used in conjunction with experimental spectroscopic data. These methods can predict molecular structures, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of complex spectra. nih.gov For instance, DFT has been employed to analyze the vibrational spectra of 2-chloroquinoline-3-carboxaldehyde. nih.gov

These advanced techniques, when used in concert, provide a powerful and comprehensive approach to the structural characterization of this compound and its diverse derivatives, which is fundamental to the advancement of research in this area.

Computational and Theoretical Investigations of 4 Chloroquinoline 3 Carboxylic Acid Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. It has been widely applied to quinoline (B57606) derivatives to elucidate their structural and electronic characteristics.

Geometry Optimization and Electronic Structure Analysis

Before probing molecular properties, the first step is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For derivatives of 4-chloroquinoline-3-carboxylic acid, DFT calculations are employed to find the equilibrium geometry, which corresponds to the minimum energy conformation.

The electronic structure of carboxylic acids is characterized by the carboxyl functional group (-COOH). libretexts.orglibretexts.org The carbon in the carboxyl group is sp² hybridized, resulting in a trigonal planar geometry around it with bond angles of approximately 120°. libretexts.orglibretexts.org This planar structure is influenced by resonance, which delocalizes electron density. libretexts.org In the solid state, carboxylic acids often form cyclic dimers through intermolecular hydrogen bonds, which significantly influences their physical properties like boiling points. libretexts.org

Studies on related quinoline compounds, such as 2-chloroquinoline-3-carboxylic acid, have provided detailed crystallographic data, including bond lengths and angles, which serve as a benchmark for computational models. researchgate.net For instance, the crystal structure of 2-chloroquinoline-3-carboxylic acid reveals a layered packing stabilized by intermolecular hydrogen bonds. researchgate.net

Theoretical calculations on similar heterocyclic compounds, like chromone-3-carboxylic acid, using methods such as B3LYP/6-311+G(d,p), have shown good agreement between computed and experimental geometric parameters. nih.gov Such studies provide confidence in the accuracy of DFT for predicting the structures of related molecules like this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. pku.edu.cnimperial.ac.uknih.govlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). pku.edu.cnnih.govlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

The application of FMO theory is crucial in understanding the behavior of molecules in various reactions. pku.edu.cnimperial.ac.uk For large and complex molecules, where the HOMO and LUMO can be delocalized, more advanced concepts like frontier molecular orbitalets (FMOLs) have been developed to pinpoint reactive sites more accurately. nih.gov In the context of this compound derivatives, FMO analysis helps in identifying the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Data for Illustrative Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Molecule A | -6.2 | -1.8 | 4.4 |

| Molecule B | -5.9 | -2.1 | 3.8 |

| Molecule C | -6.5 | -1.5 | 5.0 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For quinoline derivatives, MEP maps can identify the reactive sites and the strength of intermolecular interactions. researchgate.net The negative potential regions are typically associated with electronegative atoms like oxygen and nitrogen, while positive regions are often found around hydrogen atoms. nih.gov This information is particularly useful in understanding structure-activity relationships, for instance, in the anti-picornavirus activities of flavone (B191248) derivatives where negative MEP values in specific regions were correlated with their biological function. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. aiu.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hydrogen bonding and charge transfer. nih.govorientjchem.org By examining the interactions between donor (filled) and acceptor (unfilled) NBOs, one can calculate the stabilization energy (E(2)), which indicates the strength of the interaction. orientjchem.org For example, in complexes of 2-chloroaniline (B154045) with carboxylic acids, NBO analysis has been used to explore the strength of hydrogen bonds. orientjchem.org This method provides insights into the hybridization of atomic orbitals and the nature of chemical bonds, offering a more intuitive chemical picture than canonical molecular orbitals.

Table 2: Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O1 | σ(C2-H3) | 2.5 |

| LP(1) N5 | π(C6-C7) | 1.8 |

| σ(C8-H9) | σ*(C4-Cl10) | 0.9 |

Note: This table presents hypothetical data for illustrative purposes to demonstrate the typical output of NBO analysis.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have garnered significant interest for their potential applications in photonics and optoelectronics. scispace.com Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the dipole moment, linear polarizability, and first and second hyperpolarizabilities. scispace.comnih.gov

Studies on various organic compounds, including carboxylic acid derivatives and quinoline-based chalcones, have demonstrated the utility of theoretical calculations in identifying promising NLO candidates. nih.govnih.gov The computational investigation of these properties often involves applying an external electric field and observing the molecule's response. scispace.comnih.gov Theoretical predictions of NLO properties for derivatives of this compound could guide the synthesis of new materials with enhanced NLO responses. jmcs.org.mx

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is extensively used in drug discovery to understand how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein.

Derivatives of quinoline-3-carboxylic acid are known to exhibit a range of biological activities. mdpi.com For instance, quinoline-3-carboxamides (B1200007) have been studied as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKKs). mdpi.com Molecular docking simulations can provide insights into the binding modes of these compounds within the active site of a target protein, highlighting key interactions like hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov These simulations are instrumental in structure-based drug design, helping to rationalize the observed biological activity and to design new, more potent inhibitors. mdpi.com

Prediction of Binding Affinities and Interactions with Biological Targets

Molecular docking is a primary computational tool used to predict the binding affinity and orientation of a ligand within the active site of a biological target. This method has been widely applied to this compound derivatives and related quinoline structures to identify and optimize their interactions with various enzymes and receptors.

Research has shown that these derivatives can be positioned within the active sites of several key proteins. For instance, molecular docking studies on quinoline-3-carboxamides with DNA damage and response (DDR) kinases, such as ATM, ATR, and DNA-PKcs, have been performed to understand their inhibitory potential. mdpi.com Similarly, inverse virtual screening has identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org

Other successful applications include:

Docking of 4-quinolone-2-carboxylic acid derivatives, which demonstrated strong binding energy against bacterial LpxC and PBP3 enzymes. bohrium.com

Analysis of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which revealed a specific and selective binding pattern in the active site of SIRT3 over other sirtuin isoforms like SIRT1 and SIRT2. frontiersin.orgnih.gov

Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, which predicted binding with the A/T minor groove region of a B-DNA duplex, suggesting a mechanism of action that involves direct DNA interaction. researchgate.net

The binding affinities, often expressed as docking scores or binding energies, provide a quantitative measure to rank and prioritize compounds for further experimental testing.

| Derivative Class | Biological Target | Key Findings |

| Quinoline-3-carboxamides | DDR Kinases (ATM, ATR, DNA-PKcs) | Predicted to be competitive inhibitors of ATP, binding to the hinge region of the kinases. mdpi.com |

| 2-Aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | Identified as the most frequent high-affinity target through inverse virtual screening; stable binding confirmed by docking. frontiersin.org |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid | Sirtuin 3 (SIRT3) | Exhibited selective binding to SIRT3 over SIRT1 and SIRT2, suggesting potential for selective inhibition. frontiersin.orgnih.gov |

| 4-Quinolone-2-carboxylic acid | Bacterial Enzymes (LpxC, PBP3) | Compound 5a showed strong binding energy, indicating potent antibacterial mechanisms. bohrium.com |

| 2,4-Disubstituted quinoline-3-carboxylic acid | DNA Minor Groove | Predicted to bind effectively with the A/T minor groove region of DNA. researchgate.net |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids | P. falciparum Lactate Dehydrogenase (PfLDH) | Compound 4b recorded the highest binding energy, suggesting it as a potential molecular target for antimalarial activity. nih.gov |

Ligand-Protein Interaction Profiling

Beyond predicting binding affinity, computational models provide a detailed profile of the specific molecular interactions that stabilize the ligand-protein complex. These interactions are crucial for understanding the basis of a compound's potency and selectivity.

For this compound derivatives and their analogues, several key types of interactions are consistently observed:

Hydrogen Bonds: The carboxylic acid group at the C-3 position is a critical feature, often forming hydrogen bonds with amino acid residues in the target's active site. bohrium.com For example, studies on quinoline-3-carboxamides show that the quinoline nitrogen is crucial for binding to the hinge region of kinases. mdpi.com

Hydrophobic Interactions: The quinoline ring system and its substituents frequently engage in hydrophobic interactions with nonpolar residues. Docking of 4-aminoquinoline (B48711) derivatives into the Penicillin-Binding Protein (PBP2a) site showed significant hydrophobic interactions with residues like ALA601 and ILE614. mdpi.com

Pi-Interactions: The aromatic nature of the quinoline scaffold facilitates π-π stacking and π-σ interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.

Halogen Bonds: The chloro-substituent can form halogen bonds, a specific type of non-covalent interaction. In studies with PBP2a, halogen contacts with TYR519 and THR399 were observed for active compounds. mdpi.com

Visual analysis of docked poses, often represented in 3D diagrams, helps to map these crucial interaction points. For instance, the binding of quinoline hybrids to human lysosomal acid-alpha-glucosidase has been visualized to understand the considerable binding modes within the active site. researchgate.net

| Ligand/Derivative | Target Protein | Key Interacting Residues/Bases | Interaction Types |

| 7-chlorophenylquinolinamine (5b) | Penicillin-Binding Protein (PBP2a) | GLN521, TYR519, THR399, ALA601, ILE614 | Hydrogen Bonding, Halogen Contacts, Hydrophobic Interactions mdpi.com |

| 6-chlorocyclopentaquinolinamine (7b) | Penicillin-Binding Protein (PBP2a) | GLN521, TYR519, THR399, ALA601, ILE614 | Hydrogen Bonding, Halogen Contacts, Hydrophobic Interactions, π-Alkyl Interactions mdpi.com |

| 2,4-Disubstituted quinoline-3-carboxylic acid | DNA | Adenine, Guanine | Hydrogen Bonds researchgate.net |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | P. falciparum Lactate Dehydrogenase (PfLDH) | Not specified | Hydrogen Bonding, van der Waals, π-σ, π-π Interactions nih.gov |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and flexibility of the ligand-protein complex over time. These simulations model the atomic movements of the system, providing deeper insights into the binding process.

MD simulations have been employed to validate the docking poses of quinoline derivatives and confirm the stability of their interactions. For example, 100-nanosecond simulations were performed on the complex of a quinoline-3-carboxamide (B1254982) inhibitor with DDR kinases, confirming that the protein's secondary structure and the key ligand interactions remained stable throughout the simulation. mdpi.com Similar 100-ns simulations for tetrahydroquinoline derivatives with the mTOR kinase also confirmed stable protein-ligand interactions and favorable dynamics. mdpi.com

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Stable RMSD values over time suggest the complex has reached equilibrium and is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than static docking scores. nih.gov

Studies on 2-aryl-quinoline-4-carboxylic acid derivatives with LmNMT used MD simulations to demonstrate that the binding was stable and that the enzyme underwent conformational relaxation to better accommodate the ligand. frontiersin.org This highlights the power of MD simulations to reveal dynamic changes that are critical for binding but invisible in static models.

| Derivative-Protein Complex | Simulation Time | Key Findings from Simulation |

| Quinoline-3-carboxamide (6f ) - ATM Kinase | 100 ns | The protein-ligand complex and protein secondary structure were stable throughout the simulation. mdpi.com |

| 2-Aryl-quinoline-4-carboxylic acid - LmNMT | Not specified | Demonstrated stable binding and conformational relaxation of the enzyme to accommodate the ligand. frontiersin.org |

| Tetrahydroquinoline derivative (10e ) - mTOR | 100 ns | Validated stable protein-ligand interactions and favorable dynamics. mdpi.com |

| Dihydroxyl-quinoline (dq1368 ) - Acetylcholinesterase | Not specified | Binding energies calculated from MMPBSA accounted for the dynamic behavior and identified the compound as a promising candidate. nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

A crucial aspect of drug development is ensuring that a compound has a favorable pharmacokinetic and safety profile. In silico ADMET profiling uses computational models to predict these properties early in the discovery process, helping to identify and filter out candidates with poor drug-like characteristics. nih.gov These predictions are typically made using online servers and specialized software such as SwissADME, pkCSM, and ADMETLab. mdpi.comnih.gov

For derivatives of this compound, ADMET profiling has been used to evaluate several key parameters:

Absorption: Prediction of properties like human intestinal absorption and oral bioavailability. Studies on 4-quinolone-2-carboxylic acid derivatives indicated favorable profiles for oral administration. bohrium.com

Distribution: Evaluation of a compound's ability to cross the blood-brain barrier (BBB) and bind to plasma proteins. mdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Many studies predict whether the compounds are substrates or inhibitors of major CYP isoforms (e.g., CYP2D6, CYP3A4). mdpi.com

Excretion: Estimation of properties like total clearance.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity (liver toxicity) or mutagenicity. For instance, in silico prediction for certain 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids revealed that they are likely to be hepatotoxic. nih.gov

These predictive models allow researchers to prioritize compounds with more promising ADMET profiles for synthesis and experimental testing, saving time and resources. researchgate.net

| Derivative Class / Compound | Predicted ADMET Property | Finding / Prediction |

| 4-Quinolone-2-carboxylic acid derivatives | Oral Administration | Favorable ADMET parameters suggest suitability for oral formulations with limited BBB penetration. bohrium.com |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids (4a-e ) | Toxicity | Predicted to be generally hepatotoxic. nih.gov |

| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrids (4a-e ) | Plasma Protein Binding | Predicted to be non-binders. nih.gov |

| 2-Aryl-quinoline-4-carboxylic acid derivatives | General Pharmacokinetics | Most derivatives exhibited favorable predicted pharmacokinetic properties. frontiersin.org |

| Quinoline-3-carboxamides | General ADME | ADME properties were predicted using the QikProp tool. mdpi.com |

| (7-Chloroquinolin-4-ylthio)alkylbenzoate derivatives | General ADME/Tox | In silico ADME/Tox profiling studies were undertaken. researchgate.net |

Structure Activity Relationships Sar and Mechanisms of Action Moa of 4 Chloroquinoline 3 Carboxylic Acid Derivatives

Elucidation of Key Structural Motifs for Biological Potency

The 4-quinolone-3-carboxylic acid framework is recognized as a privileged structure in medicinal chemistry, serving as a versatile scaffold for designing compounds with a range of biological activities, including antibacterial, antitumor, and anti-HIV-1 integrase properties. nih.gov The precise arrangement of substituents around this core is critical for determining the specific biological effects.

For antimalarial activity, the 4-aminoquinoline (B48711) core is a well-established pharmacophore. youtube.commdpi.com The presence of a chlorine atom, particularly at the 7-position, has been shown to be crucial for the antimalarial efficacy of drugs like chloroquine (B1663885). youtube.comchemrxiv.org This is attributed to the electron-withdrawing nature of the chlorine atom, which modulates the pKa of the aminoquinoline, a key factor in its mechanism of action. chemrxiv.org

In the context of anticancer agents, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2. nih.gov The core quinoline (B57606) structure, combined with specific functional groups, allows for interaction with the enzyme's active site. nih.gov Similarly, the 4-oxo-4H-quinoline-3-carboxylic acid motif has been a foundation for developing HIV-1 integrase inhibitors. mdpi.com

Influence of Substituents on Pharmacological Activity Profile

The pharmacological profile of 4-chloroquinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of various substituents on the quinoline ring.

Criticality of the Carboxylic Acid Group at Position 3

The carboxylic acid group at the C3 position is a recurring and often essential feature for the biological activity of many quinoline derivatives. nih.govwikipedia.org This group, being acidic, can participate in crucial interactions with biological targets. pressbooks.pubbritannica.com For instance, in the case of antibacterial quinolones, the carboxyl group at C3, along with the ketone at position 4, is believed to facilitate the drug's entry into bacterial cells. mdpi.com

The importance of this group is highlighted in studies where its replacement leads to a significant loss of activity. For example, in a series of antimalarial 7-methoxy quinolones, the replacement of a 3-carboxyl ester group with a 3-carboxylic acid or a 3-carboxylic amide group resulted in the abolishment of activity. nih.gov However, it's also noted that for some antiallergy agents based on a pyrimido[4,5-b]quinoline-2-carboxylic acid scaffold, while the carboxylic acid moiety at position 2 provides optimal potency, ester forms are preferred for good oral absorption. nih.gov This indicates that while the acidic nature of the carboxyl group is important, its form (acid vs. ester) can be modulated to improve pharmacokinetic properties.

The carboxyl group is a key part of the broader 4-quinolone-3-carboxylic acid motif, which has proven to be a versatile scaffold for developing a range of therapeutic agents, including those with antibacterial, antitumor, and anti-HIV properties. nih.gov

Role of the Chlorine Substituent at Position 4 (and other positions)

The presence and position of a chlorine substituent on the quinoline ring can dramatically influence the biological activity of the resulting compound. nih.goveurochlor.org While this article focuses on this compound, the impact of chlorine at other positions, particularly the 7-position, is well-documented and provides valuable context.

In the realm of antimalarial drugs, a chlorine atom at the 7-position of the 4-aminoquinoline scaffold is a critical component of the pharmacophore of chloroquine. chemrxiv.org The electron-withdrawing nature of this substituent is thought to be essential for the drug's activity. chemrxiv.org Studies have shown that introducing a 7-chloro substituent can increase the antiplasmodial potency by as much as 29-fold compared to the unsubstituted parent compound. chemrxiv.org This enhancement is linked to the modulation of the compound's pKa, which is crucial for its accumulation in the acidic food vacuole of the parasite. chemrxiv.org

While the provided search results heavily emphasize the importance of the 7-chloro substituent, they also allude to the broader significance of halogenation in medicinal chemistry. The introduction of a chlorine atom can affect a molecule's lipophilicity, metabolic stability, and binding interactions with its target. nih.govnih.gov For example, in the optimization of a quinoline-4-carboxamide series for antimalarial activity, the bromine atom at R1 was identified as a significant contributor to high lipophilicity, which was a property targeted for modification. nih.gov

Impact of Aminoalkyl Side Chains and Other Functional Groups

The introduction of aminoalkyl side chains and other functional groups to the this compound core is a common strategy to modulate pharmacological activity. youtube.com These side chains can influence the compound's solubility, basicity, and ability to interact with biological targets.

For instance, in the context of antimalarial 4-aminoquinolines, the nature of the aminoalkyl side chain at the 4-position is crucial for activity. youtube.com The diethylaminoalkyl side chain in chloroquine is essential for its antimalarial effect. youtube.com Modifications to this side chain, such as the introduction of an aromatic ring as seen in amodiaquine, can alter the activity and toxicity profile. youtube.com

The following table summarizes the impact of various substituents on the activity of quinoline derivatives based on different studies:

| Compound Series | Substituent/Functional Group | Position | Impact on Activity | Reference |

| Antimalarial 7-methoxy quinolones | 3-carboxyl ester | 3 | Best antimalarial potency | nih.gov |

| Antimalarial 7-methoxy quinolones | 3-carboxylic acid or 3-carboxylic amide | 3 | Abolished activity | nih.gov |

| Antimalarial 7-methoxy quinolones | Acetyl group | 3 | ~90% drop in potency | nih.gov |

| Antimalarial quinoline-4-carboxamides | Basic, non-aromatic amines (e.g., piperidine, pyrrolidine) with an ethyl linker | R2 | Retained similar activity to 3-pyridyl derivatives | nih.gov |

| Antimalarial quinoline-4-carboxamides | Dimethylamine or longer linkers | R2 | Drop in potency | nih.gov |

| Antimalarial 4-aminoquinolines | Diethylaminoalkyl side chain | 4 | Essential for activity (e.g., Chloroquine) | youtube.com |

| Antimalarial 4-aminoquinolines | Aromatic ring in the alkylamino chain | 4 | Altered activity and toxicity (e.g., Amodiaquine) | youtube.com |

Investigating Mechanisms of Action at Molecular and Cellular Levels

The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular and cellular targets. nih.govmdpi.com These interactions can lead to the inhibition of essential enzymes, disruption of cellular processes, and ultimately, the desired therapeutic effect.

The 4-quinolone-3-carboxylic acid motif is a versatile scaffold that has been exploited to develop compounds with a range of mechanisms of action, including antibacterial, antitumor, and anti-HIV-1 integrase activities. nih.gov For example, some quinoline-4-ones have been found to act as potent inhibitors of tubulin polymerization, a mechanism relevant to their antiproliferative effects. mdpi.com

Enzyme Inhibition Studies (e.g., Kinases, Integrase)

A primary mechanism through which this compound derivatives exert their effects is through the inhibition of specific enzymes. nih.goveurochlor.org

Kinase Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov A study synthesized and tested forty-three new compounds, with twenty-two showing inhibitory activity against CK2 with IC50 values ranging from 0.65 to 18.2 μM. nih.gov The most potent inhibitors in this series were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov Another study discovered that 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives are potent inhibitors of SIRT3, a member of the sirtuin family of deacetylases. frontiersin.orgnih.gov One compound, in particular, exhibited selective inhibition of SIRT3 with an IC50 value of 7.2 µM. frontiersin.orgnih.gov

Integrase Inhibition: The 4-oxo-4H-quinoline-3-carboxylic acid scaffold has been utilized as a basis for designing HIV-1 integrase (IN) inhibitors. mdpi.com A series of novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives were synthesized and evaluated for their anti-IN activity. mdpi.com However, the tested compounds in this particular study showed low inhibitory activity, suggesting that further structural optimization, such as the choice of substituent at the N-1 position and the nature of the hydrophobic group, is necessary to enhance potency. mdpi.com

Other Enzyme Inhibition: The broader class of quinolones, which includes the 4-quinolone-3-carboxylic acid motif, are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net This mechanism is central to their antibacterial activity. mdpi.com Additionally, studies on 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit dehydrogenase enzymes, with a particular specificity for mitochondrial malate (B86768) dehydrogenase. nih.gov

Interference with Biological Pathways (e.g., DNA synthesis, Cell Division, PI3K/AKT Signaling)

Derivatives of this compound have been shown to exert their effects by interfering with fundamental cellular processes, including DNA synthesis, cell division, and critical signaling pathways like the PI3K/AKT pathway.

DNA Synthesis and Cell Division:

The quinoline scaffold is a well-known DNA intercalating agent. The planar aromatic ring system of this compound derivatives allows them to insert between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to an inhibition of protein synthesis and cell growth.

One of the notable derivatives, ethyl 8-bromo-4-chloroquinoline-3-carboxylate, has demonstrated the ability to induce cell cycle arrest. In a study involving A549 lung cancer cells, this compound caused a significant halt in the G2/M phase of the cell cycle, a critical checkpoint for cell division. nih.gov This suggests that the compound interferes with the cellular machinery responsible for mitosis. The ability of such compounds to bind to DNA is a proposed mechanism for their anticancer properties. nih.gov

Furthermore, quinoline-3-carboxylic acid derivatives have been explored as tyrosine kinase inhibitors, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, these compounds can effectively halt the cell cycle. justia.com

PI3K/AKT Signaling Pathway:

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its abnormal activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several quinoline derivatives have been investigated as inhibitors of this pathway.

Specifically, 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester serves as a key intermediate in the synthesis of compounds that act as PI3K/mTOR inhibitors. bohrium.com This indicates that the this compound scaffold is a viable pharmacophore for developing drugs that target this pathway. While direct inhibition by this compound itself is not extensively documented, its role as a precursor highlights its importance in the design of PI3K inhibitors. Research on quinazoline (B50416) derivatives, which are structurally similar to quinolines, has also reported promising PI3K inhibitory activity. nih.gov

| Derivative | Biological Effect | Pathway/Target | Cell Line |

| Ethyl 8-bromo-4-chloroquinoline-3-carboxylate | Cell cycle arrest at G2/M phase, Apoptosis | DNA binding, Cell division | A549 (Lung Cancer) |

| 6-Bromo-4-chloroquinoline-3-carboxylic acid ethyl ester | Precursor for PI3K/mTOR inhibitors | PI3K/AKT/mTOR pathway | - |

| Quinoline-3-carboxylic acid derivatives | Tyrosine kinase inhibition | Cell signaling and proliferation | - |

Receptor Modulation (e.g., Cannabinoid Receptor 2)

The modulation of specific receptors is another mechanism through which quinoline derivatives exert their pharmacological effects. The Cannabinoid Receptor 2 (CB2) has emerged as a significant target, particularly for its role in inflammation and immune responses.

While direct modulation of the CB2 receptor by this compound has not been extensively reported, structurally related compounds have shown significant activity. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been synthesized and identified as potent and selective CB2 receptor agonists. ucl.ac.be These compounds feature a carboxamide group at the 3-position and an alkyl or benzyl (B1604629) group at the 1-position. Molecular modeling studies have revealed that these derivatives interact with the CB2 receptor through a combination of hydrogen bonds and hydrophobic interactions. ucl.ac.be

Another class of related compounds, 2-oxoquinoline derivatives, have been investigated as CB2 receptor inverse agonists. nih.govbohrium.com For instance, 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid N-benzo nih.govbohrium.comdioxol-5-ylmethyl)amide (JTE-907) is a highly selective CB2 inverse agonist. nih.gov Structure-activity relationship (SAR) studies on these 2-oxoquinoline derivatives have provided insights into the structural requirements for high affinity and selectivity for the CB2 receptor. nih.gov

These findings suggest that the quinoline-3-carboxylic acid scaffold is a promising template for the design of CB2 receptor modulators. The key to achieving high affinity and selectivity appears to lie in the specific substitutions at the 1, 2, and 4-positions of the quinoline ring, as well as the nature of the amide substituent at the 3-position.

| Compound Class | Receptor Target | Activity | Key Structural Features |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamide derivatives | Cannabinoid Receptor 2 (CB2) | Agonist | Carboxamide at position 3, Alkyl/benzyl at position 1 |

| 2-Oxoquinoline derivatives (e.g., JTE-907) | Cannabinoid Receptor 2 (CB2) | Inverse Agonist | 2-oxo group, Amide at position 3 |

Metal Complex Formation and Detoxification Pathways (e.g., Hematin)

The ability of this compound derivatives to form stable complexes with metal ions is a critical aspect of their biological activity, particularly in the context of antimalarial action. This property is also relevant to their potential use in detoxification pathways.

Interaction with Hematin and Antimalarial Activity:

The malaria parasite, Plasmodium falciparum, digests hemoglobin in the host's red blood cells, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, crystalline substance called hemozoin, which is identical to β-hematin. The inhibition of this detoxification process is a key mechanism of action for many antimalarial drugs, including the well-known 4-aminoquinoline, chloroquine.

Derivatives of this compound share the essential chloroquinoline core with chloroquine. The quinoline ring can form a π-π stacking interaction with the porphyrin ring of hematin, while the nitrogen atom of the quinoline ring can coordinate with the iron center of the heme. This complex formation prevents the polymerization of heme into hemozoin, leading to a buildup of toxic free heme within the parasite and ultimately causing its death. mdpi.com Studies on aminoquinolines have shown that the presence of a 7-chloro group in the quinoline ring is a crucial requirement for the inhibition of β-hematin formation. ucl.ac.be

Metal Complex Formation:

The carboxylic acid group at the 3-position of this compound provides an additional site for metal chelation. This allows these compounds to act as bidentate or polydentate ligands, forming stable complexes with a variety of transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). mdpi.commdpi.comjchemlett.comorientjchem.org The formation of these metal complexes can enhance the biological activity of the parent compound. For example, metal complexes of quinoline derivatives have been shown to possess significant antimicrobial and antitumor properties. orientjchem.org

The coordination geometry of these complexes can vary depending on the metal ion and the specific ligands involved, ranging from square-planar to octahedral. mdpi.com The ability to form such complexes opens up possibilities for the development of new therapeutic agents with enhanced efficacy and novel mechanisms of action.

| Biological Target/Process | Mechanism of Action | Key Structural Feature | Resulting Effect |

| Hematin Polymerization | Inhibition of hemozoin formation via complexation with heme | 4-Chloroquinoline (B167314) core | Antimalarial activity |

| Metal Ions (e.g., Cu, Co, Ni, Zn) | Chelation via carboxylic acid and quinoline nitrogen | Carboxylic acid group at position 3 | Formation of stable metal complexes with potential antimicrobial and antitumor activity |

Biological Activities and Therapeutic Potential of 4 Chloroquinoline 3 Carboxylic Acid Derivatives

Anticancer Activities

Derivatives of 4-chloroquinoline-3-carboxylic acid have been the subject of research for their potential as anticancer agents, exhibiting a range of biological activities that can interfere with tumor growth and progression. These activities include the inhibition of key signaling pathways involved in cell proliferation and angiogenesis, the induction of programmed cell death (apoptosis), and the hindrance of cancer cell motility.

Inhibition of Insulin-like Growth Factor Receptors (IGF-1R, IGF-2R)

The insulin-like growth factor (IGF) signaling pathway plays a crucial role in the development and progression of many cancers. The IGF-1 receptor (IGF-1R) and IGF-2 receptor (IGF-2R) are key components of this pathway. While direct studies specifically detailing the inhibition of IGF-1R and IGF-2R by this compound derivatives are limited, broader research on quinoline-carboxylic acids has shown their potential to interfere with the IGF system. For instance, certain 4-benzylquinoline (B14139861) derivatives have been identified as inhibitors of the interaction between IGF-I and its binding proteins, which can modulate IGF signaling. nih.gov The mannose 6-phosphate/insulin-like growth factor II receptor (M6P/IGF2R) is known to bind IGF-II and target it for lysosomal degradation, thereby reducing its bioavailability to the cancer-promoting IGF-1R. nih.gov Although specific inhibitory data for this compound derivatives on these receptors is not extensively documented in the reviewed literature, the general activity of the quinoline (B57606) scaffold suggests a potential avenue for future investigation.

Inhibition of Colony Stimulating Factor 1 Receptor (CSF-1R) Kinase

The colony-stimulating factor 1 receptor (CSF-1R) is a tyrosine kinase that is vital for the differentiation and function of macrophages. In the tumor microenvironment, CSF-1R signaling can promote the survival of tumor-associated macrophages (TAMs), which often contribute to tumor progression, angiogenesis, and metastasis. nih.gov Inhibition of CSF-1R is therefore a promising strategy in cancer therapy. Research into 3-amido-4-anilinoquinolines has demonstrated their potential as CSF-1R kinase inhibitors. nih.gov While these compounds are not direct derivatives of this compound, they highlight the potential of the broader quinoline class to target this receptor. Further studies are required to specifically evaluate the efficacy of this compound derivatives as CSF-1R kinase inhibitors.

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)